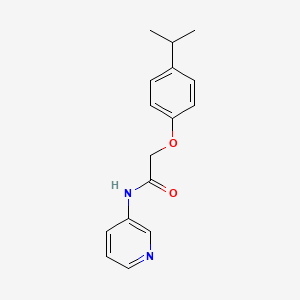

2-(4-isopropylphenoxy)-N-3-pyridinylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds, such as N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, involves stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions. The process yields the desired product, which is then recrystallized and characterized by elemental analyses and spectroscopic techniques (Sharma et al., 2018).

Molecular Structure Analysis

The mentioned compound crystallizes in the orthorhombic crystal system with specific unit cell parameters, exhibiting intermolecular hydrogen bonds and intramolecular interactions, which are crucial for understanding its chemical behavior and interactions with other molecules (Sharma et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving similar compounds include oxidation reactivity channels with peracetic acid, m-chloroperbenzoic acid, and OXONE, leading to various products characterized by spectroscopic methods. These reactions highlight the compound's reactivity and potential for further functionalization (Pailloux et al., 2007).

Physical Properties Analysis

The physical properties of related compounds, such as solubility, thermal stability, and mechanical properties, have been studied extensively. For instance, novel polyimides derived from pyridine-containing aromatic dianhydride monomers exhibit good solubility, thermal stability with glass transition temperatures and weight loss temperatures, and outstanding mechanical properties, suggesting similar properties for the compound (Wang et al., 2006).

Chemical Properties Analysis

The chemical properties, such as reactivity towards specific ligands and the formation of complex structures, are crucial for understanding the applications and interactions of 2-(4-isopropylphenoxy)-N-3-pyridinylacetamide. Studies on related compounds reveal the substitution-inert behavior of specific metal fragments, forming stable complexes with bidentate coligands, indicating potential chemical properties of interest (Salvarese et al., 2015).

Mechanism of Action

Safety and Hazards

Future Directions

properties

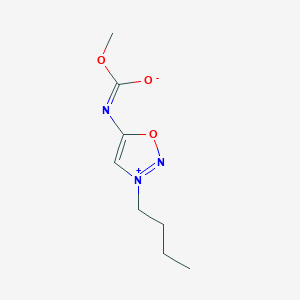

IUPAC Name |

2-(4-propan-2-ylphenoxy)-N-pyridin-3-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-12(2)13-5-7-15(8-6-13)20-11-16(19)18-14-4-3-9-17-10-14/h3-10,12H,11H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMDVIJAHNKADFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-({[(cyclohexylamino)carbonothioyl]amino}methyl)benzenesulfonamide](/img/structure/B5875788.png)

![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B5875810.png)

![4-methyl-N-[3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5875832.png)

![2-methyl-3-nitro-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5875855.png)

![N'-[1-(5-ethyl-2-thienyl)ethylidene]-1H-indole-3-carbohydrazide](/img/structure/B5875864.png)

![2-methoxy-6-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B5875879.png)

![N-[4-(1-azepanylsulfonyl)phenyl]-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5875887.png)

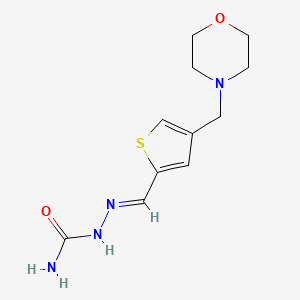

![1-[2-(3-methoxyphenoxy)ethyl]piperidine](/img/structure/B5875891.png)

![N-(3-pyridinylmethyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5875896.png)